benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)carbamate is a complex organic compound featuring a bicyclic structure with a cyclopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through stereoselective reactions that ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the application of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This can be used to modify the compound’s functional groups, potentially enhancing its stability or activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound may interact with various biomolecules, making it a candidate for studying enzyme inhibition or receptor binding. Its bicyclic structure could mimic natural substrates or inhibitors, providing insights into biological processes.
Medicine
In medicine, the compound’s potential therapeutic applications could include acting as a drug candidate for treating neurological disorders, given its structural similarity to known bioactive molecules. Research could focus on its efficacy, safety, and mechanism of action in preclinical and clinical studies.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization could lead to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate would depend on its interaction with molecular targets. This could involve binding to specific receptors or enzymes, altering their activity. The compound’s bicyclic structure might enable it to fit into binding sites with high specificity, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and cocaine share the 8-azabicyclo[3.2.1]octane core but differ in their functional groups and biological activities.
Nortropinone Derivatives: These compounds also feature a bicyclic structure and are used in various synthetic applications.
Uniqueness
Benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and synthetic utility compared to other similar compounds.
Properties
IUPAC Name |
benzyl N-[2-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(12-21-20(24)25-13-14-4-2-1-3-5-14)22-17-8-9-18(22)11-16(10-17)15-6-7-15/h1-5,17-18H,6-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSPWZNPJFEXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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